

Fmoc-Lys-OAll.HCl molecular weight and formula

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Compound of Interest

Compound Name: *Fmoc-Lys-OAll.HCl*

Cat. No.: *B613409*

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In-Depth Technical Guide: Fmoc-Lys-OAll.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Fmoc-Lys-OAll.HCl**, a key building block in modern peptide synthesis and drug development. It details its chemical properties, applications, and a representative experimental workflow for its use.

Core Compound Data

N α -(9-Fluorenylmethyloxycarbonyl)-L-lysine allyl ester hydrochloride (**Fmoc-Lys-OAll.HCl**) is a protected amino acid derivative essential for the synthesis of peptides. The Fmoc group provides temporary protection of the alpha-amino group, while the allyl ester protects the carboxylic acid. This strategic protection allows for selective deprotection and chain elongation during solid-phase peptide synthesis (SPPS).

Below is a summary of the key quantitative data for this compound:

Property	Value	References
Molecular Formula	C ₂₄ H ₂₈ N ₂ O ₄ ·HCl	[1][2][3]
Molecular Weight	444.96 g/mol	[1][2][3]
CAS Number	815619-80-8	[1][2][4]
Appearance	White to off-white crystalline powder	[1][2][5]
Purity	≥99% (HPLC)	[1][2][5]
Storage Conditions	0-8 °C, stored under an inert atmosphere	[1][6]

Key Applications in Research and Development

Fmoc-Lys-OAll.HCl is a versatile reagent with significant applications in several areas of biochemical and pharmaceutical research:

- **Peptide Synthesis:** It serves as a fundamental building block in the assembly of complex peptide sequences. The orthogonally protected functional groups allow for precise control during the synthetic process, which is critical for creating peptides with specific biological activities.[1][5]
- **Drug Development:** In medicinal chemistry, this compound is instrumental in the development of peptide-based therapeutics. Its use facilitates the creation of novel drug candidates with enhanced efficacy and targeting capabilities.[1][5]
- **Drug Delivery Systems:** Researchers are exploring its use in the formulation of advanced drug delivery systems. The unique properties of peptides synthesized with this building block can improve the targeted delivery of therapeutic agents, potentially reducing side effects.[5]
- **Bioconjugation:** The reactive nature of the allyl ester makes it suitable for various bioconjugation applications, enabling the linking of peptides to other molecules of interest.[1][5]

Experimental Protocols

The primary application of **Fmoc-Lys-OAll.HCl** is in Solid-Phase Peptide Synthesis (SPPS). Below is a generalized experimental protocol for the incorporation of an Fmoc-Lys(OAll)-OH residue into a growing peptide chain on a solid support.

Materials:

- Fmoc-protected amino acid-loaded resin (e.g., Wang resin, Rink amide resin)
- **Fmoc-Lys-OAll.HCl**
- Deprotection solution: 20% piperidine in dimethylformamide (DMF)
- Coupling reagents:
 - N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
 - Ethyl (hydroxyimino)cyanoacetate (Oxyma) or Hydroxybenzotriazole (HOBt)
 - Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
- Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
- Washing solvents: DMF, DCM, Methanol

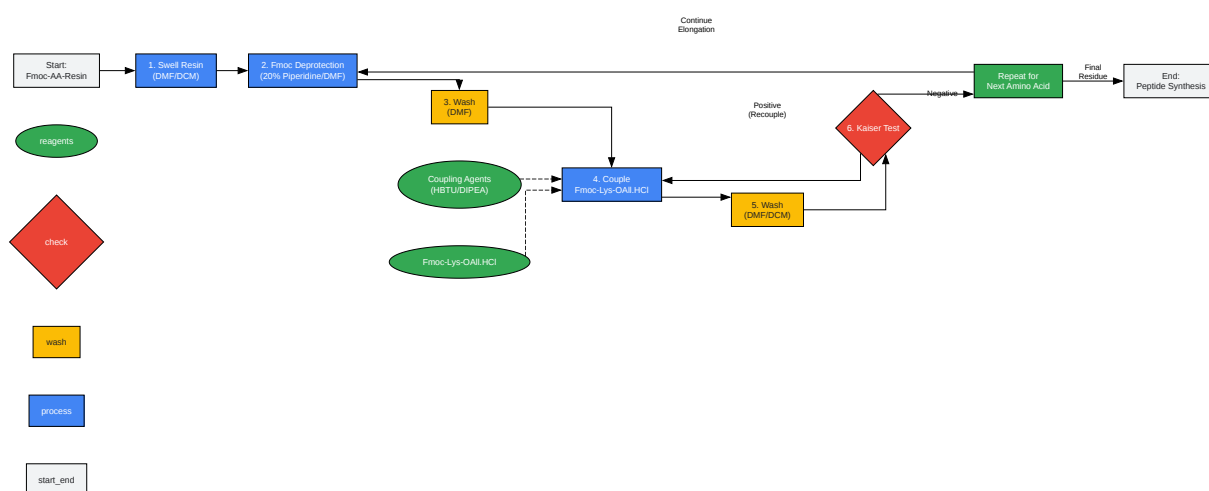
Procedure:

- **Resin Swelling:** The resin is swelled in a suitable solvent, typically DMF or DCM, for 30-60 minutes in a reaction vessel.
- **Fmoc Deprotection:** The Fmoc protecting group of the N-terminal amino acid on the resin is removed by treating it with a 20% piperidine solution in DMF. This is typically done in two steps: a brief initial treatment (1-2 minutes) followed by a longer treatment (15-20 minutes).
- **Washing:** The resin is thoroughly washed with DMF to remove the piperidine and the deprotected Fmoc adduct.
- **Amino Acid Coupling:**

- In a separate vial, **Fmoc-Lys-OAll.HCl** is dissolved in DMF.
- The coupling reagents (e.g., HBTU, DIPEA) are added to activate the carboxylic acid of the **Fmoc-Lys-OAll.HCl**.
- This activated amino acid solution is then added to the deprotected resin.
- The coupling reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.
- Washing: The resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.
- Confirmation of Coupling (Optional): A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction. A negative Kaiser test (beads remain colorless) indicates a successful coupling.
- Chain Elongation: Steps 2-6 are repeated for each subsequent amino acid to be added to the peptide sequence.

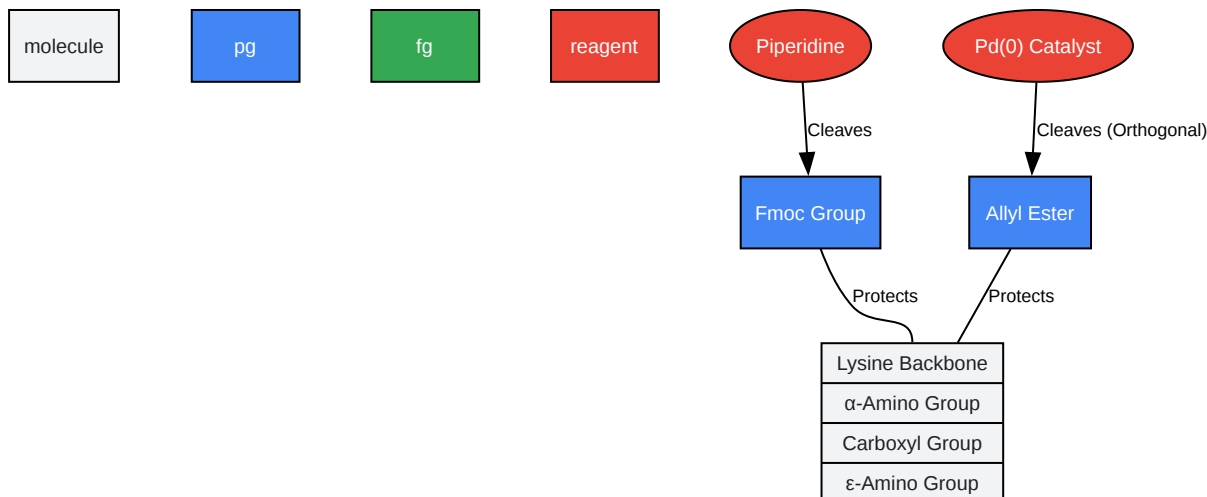
Visualized Workflow and Relationships

The following diagrams illustrate the logical flow of incorporating **Fmoc-Lys-OAll.HCl** in SPPS and the relationships between its protecting groups.



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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using **Fmoc-Lys-OAll.HCl**.



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Caption: Protecting group strategy for **Fmoc-Lys-OAll.HCl**.

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